molecular formula C8H9BrMgO B12563003 Magnesium, bromo[3-(methoxymethyl)phenyl]-

Magnesium, bromo[3-(methoxymethyl)phenyl]-

Cat. No.: B12563003
M. Wt: 225.37 g/mol
InChI Key: NHTUSHHJXNNPBQ-UHFFFAOYSA-M
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Description

Magnesium, bromo[3-(methoxymethyl)phenyl]- is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to a bromine atom and a 3-(methoxymethyl)phenyl aromatic ring. The methoxymethyl (-CH₂OCH₃) substituent introduces both steric and electronic effects, influencing its reactivity and stability. Grignard reagents of this type are typically synthesized via the reaction of magnesium metal with the corresponding aryl bromide in anhydrous tetrahydrofuran (THF) . These reagents are pivotal in forming carbon-carbon bonds, enabling the synthesis of alcohols, ketones, and other complex organic molecules .

Properties

IUPAC Name

magnesium;methoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTUSHHJXNNPBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Methoxymethyl-phenylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an aryl or alkyl halide with magnesium metal in an anhydrous solvent. The general reaction is as follows: [ \text{ArX} + \text{Mg} \rightarrow \text{ArMgX} ] For 3-methoxymethyl-phenylmagnesium bromide, the specific reaction involves 3-methoxymethyl-bromobenzene and magnesium in an anhydrous ether solvent like THF . The reaction conditions typically require a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Chemical Reactions Analysis

3-Methoxymethyl-phenylmagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some common reactions include:

Common reagents used in these reactions include aldehydes, ketones, carbon dioxide, and various electrophiles. The major products formed depend on the specific reaction but often include alcohols and carboxylic acids .

Scientific Research Applications

3-Methoxymethyl-phenylmagnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. Some applications include:

Mechanism of Action

The mechanism of action for 3-methoxymethyl-phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to an electrophilic center, such as a carbonyl group. The magnesium atom in the compound makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers and form new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Magnesium, bromo[3-(methoxymethyl)phenyl]- and related Grignard reagents:

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Features
Magnesium, bromo[3-(methoxymethyl)phenyl]- 3-(methoxymethyl)phenyl (-C₆H₄-CH₂OCH₃) C₈H₉BrMgO 241.41 g/mol Ether-linked methyl group enhances electron donation; moderate steric bulk
3-Methoxyphenylmagnesium bromide 3-methoxyphenyl (-C₆H₄-OCH₃) C₇H₇BrMgO 227.34 g/mol Smaller substituent; stronger electron donation due to direct methoxy group
3-Benzyloxyphenylmagnesium bromide 3-benzyloxyphenyl (-C₆H₄-OCH₂C₆H₅) C₁₃H₁₁BrMgO 287.43 g/mol Bulky benzyl group increases steric hindrance; reduced solubility in THF
3-Phenylpropylmagnesium bromide 3-phenylpropyl (-CH₂CH₂CH₂C₆H₅) C₉H₁₁BrMg 231.41 g/mol Aliphatic chain; higher reactivity toward electrophiles due to less steric hindrance

Key Observations :

  • Electronic Effects : The methoxymethyl group in Magnesium, bromo[3-(methoxymethyl)phenyl]- provides electron donation through the oxygen atom, activating the aryl ring for nucleophilic attack. However, this effect is slightly weaker than in 3-methoxyphenylmagnesium bromide due to the methylene spacer .
  • Solubility : All aryl-based Grignard reagents are typically soluble in THF, but bulkier substituents (e.g., benzyloxy) may reduce solubility .

Biological Activity

Magnesium, bromo[3-(methoxymethyl)phenyl]- is an organomagnesium compound classified as a Grignard reagent. This compound is characterized by its unique structure, which includes a bromine atom and a methoxymethyl group attached to a phenyl ring. Its molecular formula is C10H12BrMgOC_{10}H_{12}BrMgO, with a molecular weight of approximately 265.4 g/mol. While specific biological activity data for this compound is limited, insights can be drawn from related compounds and structural analogs.

Grignard reagents like magnesium, bromo[3-(methoxymethyl)phenyl]- are known for their significant reactivity, particularly in nucleophilic addition reactions. The methoxymethyl group enhances the nucleophilicity of the compound, allowing for selective reactions that may not occur with other Grignard reagents. The synthesis of this compound typically involves the reaction of magnesium with the corresponding bromo derivative in anhydrous conditions to avoid hydrolysis.

Biological Activities

Although direct studies on magnesium, bromo[3-(methoxymethyl)phenyl]- are scarce, similar compounds have exhibited various biological activities:

  • Antibacterial Activity : Compounds with phenolic structures often show antibacterial properties. For instance, phenolic derivatives have been reported to inhibit bacterial growth effectively, suggesting that magnesium, bromo[3-(methoxymethyl)phenyl]- may possess similar properties due to its structural characteristics.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Properties : The presence of the methoxymethyl group could contribute to antioxidant activity by scavenging free radicals, which is a common property among many organomagnesium compounds.

Comparative Analysis

To better understand the potential biological activities of magnesium, bromo[3-(methoxymethyl)phenyl]-, it is useful to compare it with other related compounds. The table below summarizes the biological activities of structurally similar compounds:

Compound NameAntibacterial ActivityAnti-inflammatory ActivityAntioxidant Activity
Magnesium, bromo[3-(methoxymethyl)phenyl]-UnknownUnknownPossible
Phenolic CompoundsYesYesYes
Methoxy-substituted AromaticsYesModerateYes

Case Studies and Research Findings

Research into structurally similar compounds has provided insights into their biological potential:

  • Anticancer Activity : Certain brominated phenolic compounds have shown promising anticancer activity against various cell lines. For example, some studies indicate that brominated derivatives can inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve interaction with cellular targets such as enzymes or receptors. For instance, some phenolic compounds act as inhibitors of specific kinases involved in cancer progression, which could be relevant for magnesium, bromo[3-(methoxymethyl)phenyl]- due to its structural similarities to these active compounds .

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